

An In-depth Technical Guide to **tert-Butyl 3-formylpyrrolidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-formylpyrrolidine-1-carboxylate*

Cat. No.: B054442

[Get Quote](#)

This guide provides a comprehensive technical overview of **tert-Butyl 3-formylpyrrolidine-1-carboxylate**, a key building block in modern synthetic organic chemistry and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, and applications, emphasizing practical insights and validated methodologies.

Introduction: A Versatile Pyrrolidine Building Block

tert-Butyl 3-formylpyrrolidine-1-carboxylate, commonly known as 1-Boc-3-formylpyrrolidine, is a heterocyclic aldehyde featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group. This structural arrangement makes it an exceptionally valuable intermediate. The Boc group provides stability and prevents unwanted side reactions of the amine, while the aldehyde functionality serves as a versatile handle for a wide array of chemical transformations. Its applications span from the synthesis of complex natural products to the development of novel pharmaceutical agents, particularly in creating pyrrolidine derivatives known for diverse biological activities.^{[1][2]}

The unique combination of a protected chiral scaffold and a reactive functional group allows chemists to introduce molecular complexity in a controlled manner, streamlining synthetic routes and improving overall efficiency.^[2]

Chemical Abstract Service (CAS) Number: 59379-02-1^{[1][3][4][5]}

Physicochemical and Safety Data

Understanding the fundamental properties of a reagent is paramount for its effective and safe use in any experimental setting. The data presented below has been consolidated from leading chemical suppliers and safety data sheets.

Table 1: Core Properties of **tert-Butyl 3-formylpyrrolidine-1-carboxylate**

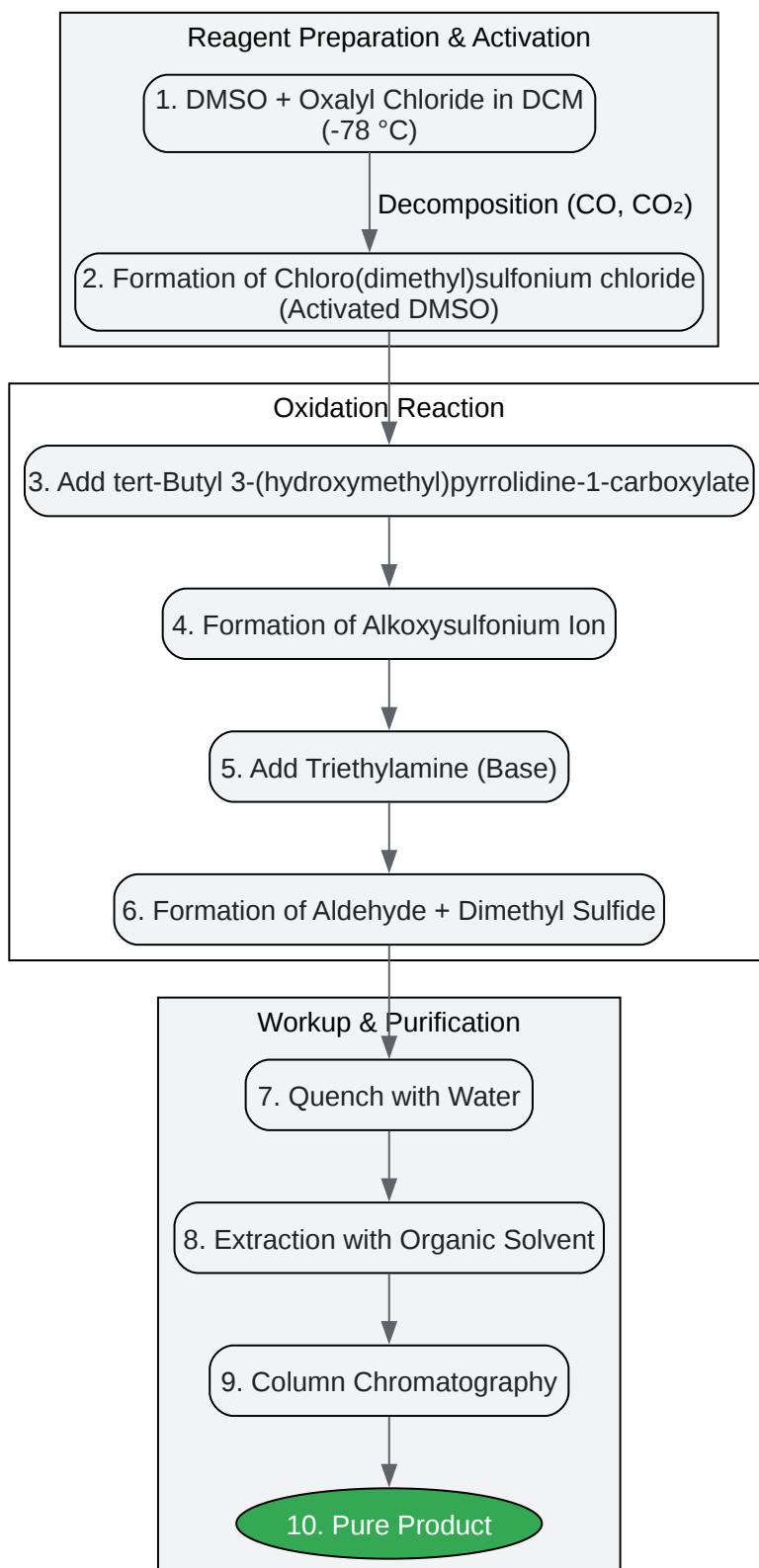
Property	Value	Source(s)
CAS Number	59379-02-1	[3][4][5]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[1][4]
Molecular Weight	199.25 g/mol	[1][4]
Appearance	Colorless to off-yellow liquid	[1]
Purity	≥ 97%	[1][3][4]
Storage Conditions	Store in freezer, under -20°C, inert atmosphere	[3][4]
Synonyms	1-Boc-3-formylpyrrolidine, tert-butyl 3-formyl-1-pyrrolidinecarboxylate, 3-Formylpyrrolidine-1-carboxylic acid tert-butyl ester	[1][3]

Safety and Handling: **tert-Butyl 3-formylpyrrolidine-1-carboxylate** is classified as harmful if swallowed (H302) and is associated with a GHS07 pictogram (Exclamation mark).^[3] Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are mandatory. All manipulations should be performed within a certified chemical fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis Protocol: From Alcohol to Aldehyde

The most common and reliable method for preparing **tert-butyl 3-formylpyrrolidine-1-carboxylate** is through the mild oxidation of its corresponding primary alcohol, **tert-butyl 3-**

(hydroxymethyl)pyrrolidine-1-carboxylate. The Swern oxidation is particularly well-suited for this transformation due to its high efficiency, tolerance of the acid-sensitive Boc protecting group, and conditions that prevent over-oxidation to the carboxylic acid.[6][7][8]


Causality of Method Selection: Why Swern Oxidation?

The Swern oxidation is preferred over harsher, chromium-based reagents (e.g., Jones oxidation) for several key reasons:

- **Mild Conditions:** The reaction is run at low temperatures (-78 °C), which preserves sensitive functional groups like the Boc-protecting group that could be cleaved under strongly acidic conditions.[8][9]
- **High Selectivity:** It selectively oxidizes primary alcohols to aldehydes, with minimal to no formation of the corresponding carboxylic acid, a common side product in other oxidation methods.[7][8]
- **Broad Functional Group Tolerance:** The reaction is compatible with a wide range of other functional groups, making it ideal for complex molecule synthesis.[6]

The primary drawback is the generation of dimethyl sulfide, a volatile compound with a notoriously unpleasant odor.[6][10] Therefore, the entire procedure, including the workup, must be conducted in a well-ventilated fume hood, and all glassware should be quenched with bleach to neutralize the odor.[6]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the Swern oxidation of Boc-3-pyrrolidinemethanol.

Step-by-Step Laboratory Protocol

Materials:

- tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- Oxalyl chloride (in dichloromethane, 2.0 M solution)
- Dimethyl sulfoxide (DMSO), anhydrous
- Triethylamine (Et_3N), anhydrous
- Dichloromethane (DCM), anhydrous
- Water (deionized)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
- Activator Formation: Slowly add anhydrous DMSO to the cold DCM. Then, add the 2.0 M solution of oxalyl chloride in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes. The formation of the chloro(dimethyl)sulfonium chloride is the key activation step.[\[6\]](#)[\[7\]](#)
- Alcohol Addition: Dissolve tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in a minimal amount of cold, anhydrous DCM. Add this solution dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

- Elimination: Add anhydrous triethylamine dropwise to the flask. This base is crucial for deprotonating the intermediate to form a sulfur ylide, which then collapses to the final aldehyde product.^[6] A thick white precipitate (triethylammonium chloride) will form. Stir for an additional 30 minutes at -78 °C.
- Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude oil via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl 3-formylpyrrolidine-1-carboxylate** as a colorless to pale yellow liquid.

Core Applications in Drug Discovery and Synthesis

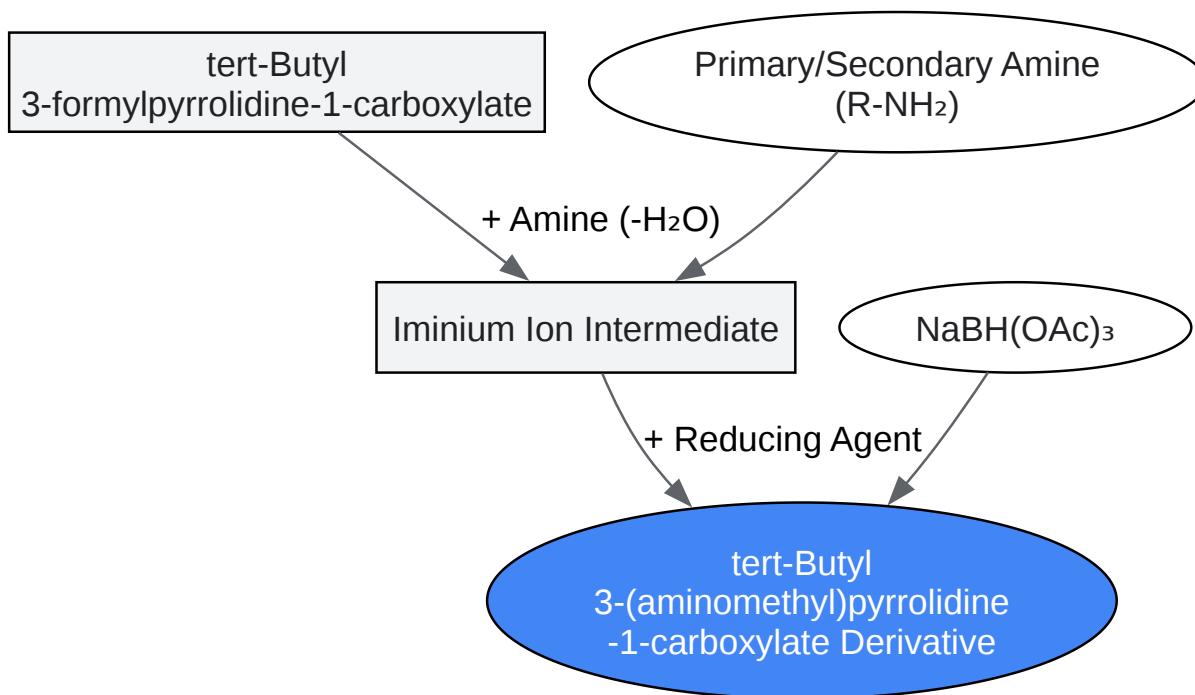

The aldehyde functionality of 1-Boc-3-formylpyrrolidine makes it a versatile precursor for numerous transformations critical to medicinal chemistry.

Table 2: Key Synthetic Transformations and Applications

Reaction Type	Reagents	Product Type	Relevance in Drug Discovery
Reductive Amination	Amine (R-NH ₂), NaBH(OAc) ₃	Substituted 3-aminopyrrolidines	Core scaffold in many enzyme inhibitors and receptor antagonists.
Wittig Reaction	Phosphonium ylide (Ph ₃ P=CHR)	3-Alkenylpyrrolidines	Introduction of vinyl groups for further functionalization (e.g., cross-coupling).[11]
Grignard/Organolithium Addition	R-MgBr or R-Li	Secondary alcohols	Creation of new chiral centers and carbon-carbon bonds.
Aldol Condensation	Ketone/Aldehyde, Base/Acid	α,β-Unsaturated carbonyls	Carbon-carbon bond formation to build molecular complexity.

Application Spotlight: Synthesis of Chiral Amines via Reductive Amination

One of the most powerful applications of this aldehyde is in reductive amination to synthesize chiral 3-substituted aminopyrrolidines. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride (STAB).

[Click to download full resolution via product page](#)

Caption: Pathway for reductive amination of the title compound.

This methodology is a cornerstone of modern drug discovery, providing efficient access to libraries of amine-containing compounds for biological screening. The pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.

Conclusion

tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS: 59379-02-1) is more than just a chemical reagent; it is an enabling tool for innovation in chemical synthesis and pharmaceutical sciences. Its well-defined reactivity, coupled with the stability afforded by the Boc protecting group, provides a reliable and versatile platform for constructing complex molecular architectures. The protocols and insights detailed in this guide are intended to empower researchers to leverage this valuable building block to its full potential, accelerating the discovery and development of next-generation therapeutics.

References

- **tert-Butyl 3-formylpyrrolidine-1-carboxylate.** Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/product/aldrich/amblocamb2d6fa5b0>][3][12]
- **tert-Butyl 3-formylpyrrolidine-1-carboxylate.** ChemScene. [URL: <https://www.chemscene.com>]
- 1-Boc-3-formyl-pyrrolidine. Chem-Impex. [URL: <https://www.chemimpex.com/products/1-boc-3-formyl-pyrrolidine>][1]
- Swern oxidation. Wikipedia. [URL: <https://en.wikipedia.org>]
- Swern Oxidation Mechanism. Chemistry Steps. [URL: <https://www.chemistrysteps.com>]
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [URL: <https://www.masterorganicchemistry.com/2014/10/30/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/>][10]
- Swern Oxidation. Organic Chemistry Portal. [URL: <https://www.organic-chemistry.org>]
- The Swern oxidation. YouTube. [URL: <https://www.youtube.com>]
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents. [URL: <https://patents.google.com>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [chemimpex.com](https://www.chemimpex.com) [chemimpex.com]
- 2. [chemimpex.com](https://www.chemimpex.com) [chemimpex.com]
- 3. [tert-Butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1](https://www.sigmaaldrich.com/product/aldrich/amblocamb2d6fa5b0) [sigmaaldrich.com]
- 4. [chemscene.com](https://www.chemscene.com) [chemscene.com]
- 5. [CAS 59379-02-1 | Sigma-Aldrich](https://www.sigmaaldrich.com/product/aldrich/amblocamb2d6fa5b0) [sigmaaldrich.com]
- 6. [Swern oxidation - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 7. [Swern Oxidation Mechanism - Chemistry Steps](https://www.chemistrysteps.com) [chemistrysteps.com]
- 8. [Swern Oxidation](https://www.organic-chemistry.org) [organic-chemistry.org]
- 9. [m.youtube.com](https://www.youtube.com) [m.youtube.com]
- 10. [masterorganicchemistry.com](https://www.masterorganicchemistry.com) [masterorganicchemistry.com]

- 11. WO2010065447A3 - A process for the preparation of tert-butyl (n) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 3-formylpyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054442#tert-butyl-3-formylpyrrolidine-1-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com